molecular formula C31H34BrNO4 B1672594 Fentonium (bromide) CAS No. 5868-06-4

Fentonium (bromide)

Cat. No.: B1672594
CAS No.: 5868-06-4
M. Wt: 564.5 g/mol
InChI Key: MPLNGQBULSHWQW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fentonium bromide is synthesized through a multi-step process involving the reaction of tropane derivatives with various reagents.

Industrial Production Methods: Industrial production of fentonium bromide typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fentonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and alcohols, while substitution reactions can produce a range of halogenated derivatives .

Scientific Research Applications

Fentonium bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

CAS No.

5868-06-4

Molecular Formula

C31H34BrNO4

Molecular Weight

564.5 g/mol

IUPAC Name

[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C31H34NO4.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;/h2-15,26-29,33H,16-21H2,1H3;1H/q+1;/p-1

InChI Key

MPLNGQBULSHWQW-UHFFFAOYSA-M

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]

Appearance

Solid powder

Key on ui other cas no.

5868-06-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FA 402
fentonium
ketoscilium
N-(4'-phenylphenacyl)hyoscyamine
phenthonium
phentonium
ulcesium
Z 326

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fentonium (bromide)
Reactant of Route 2
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Reactant of Route 3
Fentonium (bromide)
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Fentonium (bromide)

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